{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine
Description
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIMADZNFGSWCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves multiple steps. One common method starts with the nitration of 4-bromo-2-trifluorotoluene, followed by reduction to form the corresponding amine. The amine is then methylated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing specialized equipment to handle the reagents and reaction conditions safely and efficiently. The use of continuous flow reactors can enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Pharmaceuticals
{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its applications include:
- Neurological Disorders: The compound has shown potential in developing drugs targeting neuropsychiatric disorders linked to N-Methyl-D-aspartate receptor dysfunction, such as Alzheimer's disease and epilepsy .
- Anti-inflammatory Drugs: It may modulate inflammatory pathways, influencing transcription factors like NF-κB, which are critical in inflammatory responses.
Case Study: Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a structurally similar derivative demonstrated effective growth inhibition in cancer cell lines with an IC50 value of 8.47 µM against MCF-7 breast cancer cells.
| Study | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| Anticancer Study | MCF-7 (Breast Cancer) | 8.47 ± 0.18 | Significant growth inhibition |
Agrochemicals
The compound is also employed in the development of agrochemicals, particularly pesticides and herbicides. Its ability to disrupt biological pathways in pests makes it an attractive candidate for agricultural applications.
Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For example, studies have shown effectiveness against strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA):
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | < 20 µM |
| Similar Trifluoromethyl Derivative | MRSA | < 15 µM |
Materials Science
In materials science, this compound is valued for its unique chemical properties that facilitate the synthesis of advanced materials, including:
- Polymers: Its reactivity can be harnessed to create new polymeric materials with enhanced properties.
- Coatings: The compound's stability and functional groups allow for the development of specialized coatings with specific performance characteristics.
Mechanism of Action
The mechanism of action of {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. In pharmaceuticals, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various biological systems .
Comparison with Similar Compounds
(3-Bromo-5-chloro-phenyl)-methyl-amine (CAS 1187928-79-5)
- Structure : Replaces the trifluoromethyl group with a chloro substituent.
- Molecular Formula : C₇H₇BrClN.
- Chloro substituents are less electron-withdrawing than trifluoromethyl, altering reactivity in downstream syntheses .
(3-Bromo-5-methylphenyl)methylamine (CAS 1565333-41-6)
- Structure : Features a methyl group instead of trifluoromethyl and an ethylamine chain instead of methylamine.
- Molecular Formula : C₁₀H₁₄BrN.
- Key Differences : The ethyl group increases steric bulk, which may hinder binding in biological targets. The methyl substituent lacks the electron-withdrawing effects of trifluoromethyl, reducing electrophilicity .
Heterocyclic Analogs
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine (CAS 2137028-35-2)
- Structure : Pyridine core with bromo, chloro, and trifluoromethyl substituents.
- Molecular Formula : C₆H₃BrClF₃N₂.
- Key Differences : The pyridine ring introduces aromatic nitrogen, altering electronic properties and hydrogen-bonding capacity. This structure may exhibit enhanced solubility compared to the phenylmethylamine core .
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS 1311279-91-0)
- Structure : Pyridine ring with trifluoromethyl and dimethylamine groups.
- Molecular Formula : C₁₄H₁₃F₃N₃.
Herbicidal Activity
Compounds with trifluoromethylphenyl substituents (e.g., R = 4-(trifluoromethyl)phenyl in ) exhibit herbicidal activity against Brassica napus (rape), though efficacy varies with substituent positioning. For example, this compound’s meta-substituted trifluoromethyl group may hinder activity compared to para-substituted analogs due to steric effects .
Agrochemical Potential
Chloro- and methyl-substituted analogs (e.g., and ) show reduced herbicidal potency compared to trifluoromethyl derivatives, highlighting the critical role of the trifluoromethyl group in bioactivity .
Tabulated Comparison of Key Properties
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| This compound | Phenylmethylamine | 3-Br, 5-CF₃ | C₉H₉BrF₃N | 290.51 (HCl salt) | High lipophilicity, metabolic stability |
| (3-Bromo-5-chloro-phenyl)-methyl-amine | Phenylmethylamine | 3-Br, 5-Cl | C₇H₇BrClN | ~220.5 | Lower lipophilicity, reduced reactivity |
| 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine | Pyridine | 3-Br, 5-Cl, 6-CF₃ | C₆H₃BrClF₃N₂ | 275.45 | Enhanced solubility, heterocyclic stability |
| (3-Bromo-5-methylphenyl)methylamine | Phenylmethylamine | 3-Br, 5-CH₃, ethylamine | C₁₀H₁₄BrN | 228.13 | Increased steric bulk, moderate activity |
Biological Activity
The compound {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine has garnered attention in recent years for its potential biological activities and applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: C10H10BrF3N
Molecular Weight: 286.10 g/mol
IUPAC Name: this compound
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug development. The bromine atom allows for further functionalization, while the amine group is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Activity: The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to inflammation, cancer cell proliferation, and microbial growth.
- Receptor Binding: Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may also engage in receptor-mediated actions.
- Chemical Reactions: It undergoes various reactions, including nucleophilic substitutions and oxidation-reduction processes, which can modify its biological activity.
1. Antimicrobial Activity
Research has demonstrated that compounds with a trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound are effective against strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | < 20 µM |
| Similar Trifluoromethyl Derivative | MRSA | < 15 µM |
2. Anti-inflammatory Potential
In vitro studies have indicated that this compound may modulate inflammatory pathways. Compounds with similar structures have been shown to influence the activity of transcription factors such as NF-κB, which plays a critical role in inflammatory responses .
3. Anticancer Properties
Recent investigations into related compounds suggest potential anticancer applications. For example, a study on a structurally similar derivative revealed significant inhibition of cell proliferation in cancer cell lines, with an IC50 value indicating effective growth inhibition .
| Study | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| Anticancer Study | MCF-7 (Breast Cancer) | 8.47 ± 0.18 | Significant growth inhibition |
Case Studies
- Cell Viability Assays: In a study assessing the cytotoxic effects of related compounds on Jurkat cells, treatment with varying concentrations altered cell cycle progression significantly, indicating potential therapeutic effects against certain cancers .
- Inflammation Modulation: Research indicated that compounds with similar structures could reduce NF-κB activity by approximately 9%, suggesting a pathway for anti-inflammatory drug development .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine?
- The synthesis typically involves alkylation or reductive amination of precursors like 3-bromo-5-(trifluoromethyl)benzaldehyde. For example, a borane-methylamine complex can be used to introduce the methylamine group under anhydrous conditions . Alternatively, intermediates such as (2-bromo-5-(trifluoromethyl)phenyl)methanamine (PubChem CID: 254.05 g/mol) are synthesized via multi-step reactions involving methyl tert-butyl ether and sodium hydroxide . Optimization of solvent systems (e.g., THF or DMF) and temperature (0–25°C) is critical to avoid side reactions like over-alkylation.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical methods :
- NMR spectroscopy : H and C NMR to confirm the presence of the trifluoromethyl (-CF) group (δ ~110–120 ppm in F NMR) and bromine substitution .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 284.02 (CHBrFN) .
Q. What are the key stability considerations for storage and handling?
- The compound is hygroscopic and sensitive to light. Store at 2–8°C under inert gas (argon or nitrogen) in amber glass vials. Stability studies indicate decomposition (<5%) over six months when stored properly. Avoid aqueous environments to prevent hydrolysis of the trifluoromethyl group .
Q. What safety protocols are essential for laboratory handling?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks (LC data unavailable; assume acute toxicity).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
- The -CF group enhances electrophilicity at the bromine site, facilitating Suzuki-Miyaura couplings with aryl boronic acids. For example, Pd(PPh)-catalyzed reactions at 80°C in toluene/EtOH (3:1) yield biaryl derivatives with >80% efficiency. Competitive debromination is minimized using bulky phosphine ligands .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
